molecular formula C9H11BrO2 B1282545 1-Bromo-2-(2-methoxyethoxy)benzene CAS No. 109417-60-9

1-Bromo-2-(2-methoxyethoxy)benzene

Cat. No.: B1282545
CAS No.: 109417-60-9
M. Wt: 231.09 g/mol
InChI Key: YQNVKSQBACJWHD-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-methoxyethoxy)benzene: is an organic compound with the molecular formula C9H11BrO2. It is a colorless to pale yellow liquid that is used in various chemical syntheses. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-methoxyethoxy)benzene can be synthesized through the reaction of 2-bromophenol with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like tetrahydrofuran (THF) and is facilitated by the use of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction mixture is heated to reflux, and the product is isolated through distillation or extraction .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-methoxyethoxy)benzene primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in coupling reactions and nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions are common, using reagents like boronic acids or alkenes.

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol can be used.

Major Products Formed:

  • **Substitution Re

Properties

IUPAC Name

1-bromo-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVKSQBACJWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547603
Record name 1-Bromo-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109417-60-9
Record name 1-Bromo-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(2-methoxyethoxy)benzene
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Synthesis routes and methods

Procedure details

To a solution of 2-bromophenol (500.0 mg, 2.89 mmol) in DMF (5 mL) was added cesium carbonate (2.82 g, 8.67 mmol). To this mixture was added 1-chloro-2-methoxyethane (0.26 mL, 2.89 mmol, Aldrich) and the mixture was heated at 90° C. for 4 h. After completion, the reaction mixture was diluted with water (3 mL) and extracted with ethyl acetate (2×10 mL). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to get 1-bromo-2-(2-methoxyethoxyl)benzene (400 mg, 60.2%) as clear liquid that was used as such for next step without any purification. 1H NMR (400 MHz, DMSO) δ 7.57 (dd, J=7.9, 1.5 Hz, 1H), 7.39-7.24 (m, 1H), 7.13-7.05 (m, 1H), 6.89 (td, J=7.7, 1.2 Hz, 1H), 4.17 (t, J=4.6 Hz, 2H), 3.69 (t, J=4.6 Hz, 2H), 3.33 (s, 3H). MS (ESI, positive ion) m/z: 231.08 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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